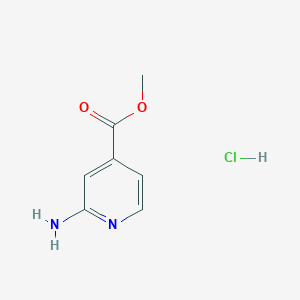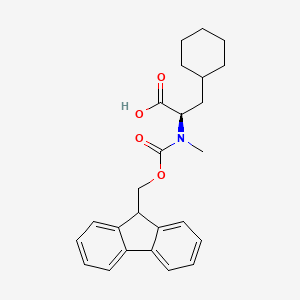![molecular formula C12H22Cl2N2 B3222061 (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride CAS No. 1211406-00-6](/img/structure/B3222061.png)
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride
Overview
Description
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride is a synthetic organic compound with notable properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride involves multi-step reactions. The starting material is typically benzylamine, which undergoes alkylation with methyl(propan-2-yl)amine in the presence of a base such as sodium hydride or potassium tert-butoxide. The intermediate is then treated with methanamine to form the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, enhancing yield and purity. The dihydrochloride form is achieved by dissolving the base compound in hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: : When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound forms corresponding amine oxides.
Reduction: : Lithium aluminum hydride or sodium borohydride can reduce it to simpler amines.
Substitution: : The compound readily participates in nucleophilic substitution reactions, forming derivatives with varied functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve maintaining specific pH levels, temperatures, and inert atmospheres to ensure desired reactions and products.
Major Products Formed
Depending on the reaction type, major products include amine oxides from oxidation, simpler amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride is used in several scientific research areas:
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : In studies of amine-related biochemical pathways.
Medicine: : Investigated for potential therapeutic effects and as a ligand in receptor studies.
Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist in neurotransmitter pathways, influencing biological responses.
Comparison with Similar Compounds
Compared to similar compounds, (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride exhibits unique properties such as enhanced stability and specificity for certain targets. Similar compounds include:
(3-{[Ethyl(propan-2-yl)amino]methyl}phenyl)methanamine
(3-{[Methyl(ethyl)amino]methyl}phenyl)methanamine
(3-{[Methyl(propan-2-yl)amino]ethyl}phenyl)methanamine
Each of these analogs shares structural similarities but differs in side chains, affecting their chemical behavior and applications.
There you have it—a comprehensive overview of this compound. Whether you're diving into synthetic chemistry or exploring its biological implications, this compound offers fascinating possibilities.
Properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13;;/h4-7,10H,8-9,13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZIOAUKVFNRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=CC(=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B3221980.png)
![5,8-Dibromobenzo[c]phenanthrene](/img/structure/B3221993.png)
![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate](/img/structure/B3221997.png)
![3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide](/img/structure/B3222000.png)


![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B3222018.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3222030.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3222054.png)
![3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol](/img/structure/B3222063.png)


